Bienvenue dans la boutique en ligne BenchChem!

RO0505376

Integrin Pharmacology Leukocyte Adhesion VLA-4 Antagonism

RO0505376 is the definitive small-molecule tool for dual blockade of α4β1 (VLA-4) and α4β7 integrins with near-equivalent potency (IC50 32 nM vs. 42 nM; selectivity ratio 1.3). Unlike α4β1-biased comparators (e.g., BIO-1211 with ~500-fold selectivity), RO0505376 simultaneously disrupts both VCAM-1– and MAdCAM-1–mediated leukocyte adhesion at a single working concentration—critical for IBD and EAE models where both pathways contribute to pathology. It is the only small-molecule antagonist co-crystallized with an α4-containing integrin headpiece (PDB 3V4V, 3.1 Å), making it the essential reference compound for structure-based drug design, docking validation, and integrin activation dynamics studies. Procure RO0505376 to eliminate mechanistic ambiguity in your α4 integrin research.

Molecular Formula C24H19Cl2F3N2O4
Molecular Weight 527.3 g/mol
Cat. No. B1242408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO0505376
Molecular FormulaC24H19Cl2F3N2O4
Molecular Weight527.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1C)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3=C(C=CC=C3Cl)Cl)C(F)(F)F
InChIInChI=1S/C24H19Cl2F3N2O4/c1-12-10-15(24(27,28)29)19(22(33)31(12)2)14-8-6-13(7-9-14)11-18(23(34)35)30-21(32)20-16(25)4-3-5-17(20)26/h3-10,18H,11H2,1-2H3,(H,30,32)(H,34,35)/t18-/m0/s1
InChIKeyIBAZQIKVHCLTHH-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RO0505376: A Dual α4β1/α4β7 Integrin Antagonist for Leukocyte Trafficking Research and Drug Discovery


RO0505376 is a synthetic N-acyl-L-phenylalanine derivative that functions as a potent, dual antagonist of the α4β1 (VLA-4) and α4β7 integrins [1]. Developed by Roche as part of a program targeting leukocyte adhesion and trafficking , this small molecule disrupts the interactions of these integrins with their primary endogenous ligands, VCAM-1 and MAdCAM-1, respectively [2]. RO0505376 exhibits a well-defined binding mechanism: it mimics the Ile/Leu-Asp recognition motif found in native α4 ligands, occupying the metal ion-dependent adhesion site (MIDAS) and stabilizing the integrin in a closed, low-affinity conformation [3]. Its structure has been elucidated in complex with the α4β7 headpiece at 3.1 Å resolution (PDB 3V4V), providing high-resolution binding mode data that is absent for many other in-class compounds [4].

Why RO0505376 Cannot Be Simply Substituted with Other VLA-4 Antagonists in Integrin Research


Compounds targeting the α4 integrin family cannot be treated as interchangeable reagents. RO0505376 belongs to the N-acylphenylalanine chemotype, which mimics the Ile/Leu-Asp motif of native α4 ligands, a binding mode that orients the ligand differently within the MIDAS pocket compared to RGD-mimicking antagonists [1]. Even within the same chemotype, substantial variations in α4β1 versus α4β7 selectivity profiles, conformational stabilization effects, and interaction with the auxiliary metal ion-dependent adhesion site residue exist [2]. Consequently, replacing RO0505376 with another VLA-4 antagonist such as firategrast, BIO1211, or carotegrast without accounting for these mechanistic differences can lead to discordant results in functional assays, particularly those involving leukocyte rolling adhesion, gut-homing, or CNS trafficking models. The quantitative evidence below demonstrates exactly where RO0505376 differs from its closest comparators in a manner that directly impacts experimental outcomes and procurement decisions.

RO0505376 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against In-Class Analogs


6.2-Fold Higher α4β1 Potency of RO0505376 Relative to Clinical-Stage Dual Antagonist Firategrast

RO0505376 inhibits α4β1 integrin with an IC50 of 32 nM [1]. In the same VCAM-1 binding inhibition assay format, the structurally related dual α4β1/α4β7 antagonist firategrast (SB-683699), which has been evaluated in Phase II clinical trials for multiple sclerosis, exhibits an IC50 of 198 nM . This represents a 6.2-fold potency advantage for RO0505376. The comparison is derived from independent published studies using analogous soluble VCAM-1/Fc binding assays.

Integrin Pharmacology Leukocyte Adhesion VLA-4 Antagonism VCAM-1 Inhibition

Dual α4β1/α4β7 Balanced Antagonism with 1.3-Fold Selectivity for α4β1, Contrasting BIO-1211's 500-Fold α4β1 Selectivity

RO0505376 antagonizes α4β1 and α4β7 with IC50 values of 32 nM and 42 nM, respectively, yielding a nominal α4β7/α4β1 selectivity ratio of 1.3 [1]. In contrast, BIO-1211, a widely used VLA-4 tool compound, displays an IC50 of 4 nM for α4β1 but 2,000 nM (2 μM) for α4β7, representing an approximately 500-fold selectivity window . This means that at concentrations sufficient to fully antagonize α4β1, BIO-1211 produces negligible α4β7 blockade, whereas RO0505376 achieves near-equivalent inhibition at both integrins.

Integrin Selectivity Profiling Gut-Homing vs. CNS Trafficking MAdCAM-1 Inhibition α4β7 Pharmacology

Experimentally Solved RO0505376–α4β7 Crystal Structure Enables Structure-Based Drug Design in the Absence of an α4β1 Experimental Structure

RO0505376 is the only N-acylphenylalanine antagonist for which a high-resolution co-crystal structure with an α4 integrin (α4β7 headpiece) has been solved (PDB 3V4V, 3.1 Å) [1]. No experimental structure of α4β1 exists—neither apo nor in complex with any small-molecule antagonist—as of 2024 [2]. The RO0505376–α4β7 structure reveals a specific binding mode: the compound's carboxylate coordinates the MIDAS metal ion, its NH backbone forms two hydrogen bonds with the β7 subunit, and the trifluoromethyl-pyridinone ring engages in π-π stacking with α4 residues Phe214 and Tyr187 [3]. An auxiliary MIDAS residue (α4 Asp346) that is essential for MAdCAM-1 binding swings away upon RO0505376 binding, a conformational rearrangement not observed with RGD-mimetic antagonists [4].

Structural Biology Structure-Based Drug Design Integrin Crystallography PDB 3V4V

RO0505376 Stabilizes a Closed Integrin Conformation Distinct from the Open Conformation Induced by Native Ligands MAdCAM-1 and VCAM-1

Crystallographic and electron microscopy data demonstrate that RO0505376 binding stabilizes the α4β7 headpiece in a closed conformation, preventing the integrin from transitioning into the extended, open state required for firm adhesion [1]. In contrast, the native ligand MAdCAM-1 (in the presence of Mg²⁺) stabilizes an intermediate headpiece conformation that supports rolling adhesion, while Mn²⁺ induces the fully open, high-affinity state [2]. The auxiliary MIDAS residue (α4 Asp346) that is essential for MAdCAM-1 binding in Mg²⁺ swings away when RO0505376 is bound, creating a binding pocket topology that is pharmacologically distinct [3]. This conformational effect is mechanistically different from antibody-based antagonists such as natalizumab, which sterically blocks ligand access without specifically biasing the closed conformational state [4].

Integrin Conformational Regulation Rolling vs. Firm Adhesion Closed-Headpiece Stabilization Allosteric Antagonism

RO0505376: Evidence-Based Application Scenarios for Integrin Pharmacology, Structural Biology, and Drug Discovery


Inflammatory Bowel Disease (IBD) and Gut-Homing Lymphocyte Research Requiring Dual α4β1/α4β7 Blockade

RO0505376's balanced dual antagonism (α4β1 IC50 = 32 nM, α4β7 IC50 = 42 nM, selectivity ratio 1.3) [1] makes it the preferred small-molecule tool for simultaneously blocking both VCAM-1– and MAdCAM-1–mediated lymphocyte adhesion pathways. In IBD models where α4β7–MAdCAM-1 interactions drive pathogenic T cell homing to the gut, and α4β1–VCAM-1 interactions contribute to extra-intestinal inflammation, RO0505376 provides near-equivalent inhibition at both targets at a single working concentration, unlike the 500-fold α4β1-selective BIO-1211 which requires suprapharmacological concentrations to engage α4β7 .

Multiple Sclerosis (MS) Mechanistic Studies: Differentiating CNS vs. Gut Integrin Contributions

In experimental autoimmune encephalomyelitis (EAE) models, RO0505376 has demonstrated dose-dependent efficacy in reducing disease severity [1]; however, its balanced dual α4β1/α4β7 profile also enables researchers to pharmacologically dissect the contributions of gut-homing (α4β7–MAdCAM-1) versus CNS-trafficking (α4β1–VCAM-1) pathways to MS pathology. When paired with a selective α4β7 antagonist (e.g., vedolizumab) or a selective α4β1 inhibitor (e.g., BIO-1211), RO0505376 serves as a 'dual-blockade baseline' against which pathway-specific effects can be quantified .

Integrin Structural Biology and Structure-Based Drug Design Using PDB 3V4V as the Only Experimental Template

PDB 3V4V remains the sole experimentally determined structure of any small-molecule antagonist bound to an α4-containing integrin heterodimer [1]. Computational chemistry groups performing docking, molecular dynamics simulations, or pharmacophore modeling for α4β1 antagonists must rely on this structure as the primary template . RO0505376, as the ligand in this structure, serves as the essential reference compound for validating docking poses, force field parameters, and binding free energy calculations, making it indispensable for any structure-based drug design campaign targeting α4 integrins.

Chemical Probe for Integrin Conformational Dynamics in Leukocyte Rolling vs. Firm Adhesion

The closed-headpiece conformational stabilization induced by RO0505376—with the characteristic swing-away of auxiliary MIDAS residue α4 Asp346—provides a unique pharmacological tool for studies of integrin activation dynamics [1]. Unlike natalizumab (steric blocker) or Mn²⁺ (global integrin activator), RO0505376 selectively traps the closed state, allowing researchers to dissect the inside-out signaling pathways that regulate the transition from rolling adhesion (supported by intermediate conformations) to firm adhesion (supported by open conformations) in primary leukocytes .

Quote Request

Request a Quote for RO0505376

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.